1-(2-Propynyloxy)acetone

Description

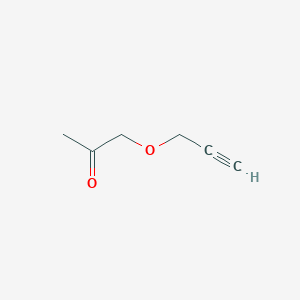

1-(2-Propynyloxy)acetone (CAS: Not explicitly provided in evidence; structurally related compounds are cited) is a substituted acetone derivative featuring a propargyl ether group (-OCH₂C≡CH) attached to the carbonyl carbon. This compound belongs to the family of alkynyl ethers, which are of interest due to their reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and applications in agrochemicals and biochemical modifications . For instance, mandipropamid, a fungicide containing a 2-propynyloxy moiety, demonstrates the agrochemical relevance of this functional group .

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1-prop-2-ynoxypropan-2-one |

InChI |

InChI=1S/C6H8O2/c1-3-4-8-5-6(2)7/h1H,4-5H2,2H3 |

InChI Key |

VFZOZBBQWOKDRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Propynyloxy)acetone can be synthesized through the reaction of propargyl bromide with acetone in the presence of a base such as potassium carbonate (K2CO3). The reaction typically takes place in an aprotic solvent like acetone, which facilitates the formation of the desired product . The reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Yield: Moderate to high yields (53-85%) depending on the specific conditions and substrates used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyloxy)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The propynyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Propynyloxy)acetone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Propynyloxy)acetone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the propynyloxy group, which can participate in various chemical transformations. The specific molecular targets and pathways involved would depend on the context of its application, such as enzyme inhibition or chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Propynyloxy)acetone with structurally or functionally related compounds, including substituted acetones, alkynyl ethers, and bioactive derivatives:

Structural and Functional Insights

Reactivity :

- The propargyloxy group in this compound enables click chemistry applications, similar to Nε-[(2-Propynyloxy)carbonyl]-L-lysine, which is used for protein modifications .

- In contrast, nitroimidazole derivatives like 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone exhibit distinct reactivity due to electron-withdrawing nitro groups, influencing their hydrogen-bonding and crystallographic behavior .

Applications: Agrochemicals: Mandipropamid’s 2-propynyloxy groups enhance its fungicidal activity, suggesting that this compound could serve as a synthon for similar compounds .

Physical Properties: Substituted acetones with aromatic groups (e.g., 3-Fluorophenylacetone) exhibit higher boiling points and solubility in organic solvents compared to aliphatic derivatives . 1-(2,6-Dimethylphenoxy)acetone’s low boiling point (113°C at 4 mmHg) suggests volatility suitable for distillation-based purification .

Contrasts and Limitations

- Synthetic Challenges : Unlike commercially available compounds like Nε-[(2-Propynyloxy)carbonyl]-L-lysine , this compound lacks detailed synthetic protocols in the provided evidence.

- Biological Activity : While mandipropamid is bioactive, this compound’s bioactivity remains unverified, highlighting a gap in current research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.